2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine
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Overview
Description
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an ether linkage to a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a substituted pyridine.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Ether Linkage Formation: The ether linkage is formed by reacting the fluorinated piperidine with a nitropyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-((3,3-Difluoropiperidin-4-yl)oxy)-5-aminopyridine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Difluoropiperidin-4-yl)-imidazo[4,5-c]quinolin-2-one: Known for its ability to cross the blood-brain barrier and act as a protein kinase inhibitor.
2-(3,3-Difluoropiperidin-4-yl)acetic acid hydrochloride: Used in various chemical synthesis applications.
Uniqueness
2-((3,3-Difluoropiperidin-4-yl)oxy)-5-nitropyridine is unique due to its combination of a fluorinated piperidine ring and a nitropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C10H11F2N3O3 |
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Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-4-yl)oxy-5-nitropyridine |
InChI |
InChI=1S/C10H11F2N3O3/c11-10(12)6-13-4-3-8(10)18-9-2-1-7(5-14-9)15(16)17/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
OZJCNZQUCPREOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
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